4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a furan ring, a trifluoromethyl group, a pyrazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone.
Introduction of the furan ring: This step might involve a coupling reaction between the pyrazole intermediate and a furan derivative.
Formation of the thiazole ring: This can be done by reacting the intermediate with a thioamide or a similar sulfur-containing reagent.
Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl derivative is introduced to the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The furan and thiazole rings can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the furan or thiazole rings, while substitution reactions might introduce new functional groups at the chlorophenyl position.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of the pyrazole and thiazole rings suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-2-[3-(2-furyl)-1H-pyrazol-1-yl]-1,3-thiazole: This compound lacks the trifluoromethyl group, which might affect its reactivity and biological activity.
4-(4-chlorophenyl)-2-[3-(2-furyl)-5-methyl-1H-pyrazol-1-yl]-1,3-thiazole: This compound has a methyl group instead of a trifluoromethyl group, which could influence its chemical properties and applications.
Uniqueness
The presence of the trifluoromethyl group in 4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole makes it unique compared to similar compounds. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, potentially leading to improved pharmacological properties.
Properties
Molecular Formula |
C17H9ClF3N3OS |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[3-(furan-2-yl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C17H9ClF3N3OS/c18-11-5-3-10(4-6-11)13-9-26-16(22-13)24-15(17(19,20)21)8-12(23-24)14-2-1-7-25-14/h1-9H |
InChI Key |
GSZVFAIKUJHESR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.